molecular formula C16H17N5O B2630815 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline CAS No. 2418726-99-3

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline

Cat. No.: B2630815
CAS No.: 2418726-99-3
M. Wt: 295.346
InChI Key: HJIIWZSZFTZFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline, also known as CEP-701, is a small molecule inhibitor that targets tyrosine kinase receptors. It was first synthesized in 2000 by scientists at Cephalon, Inc. and has since been studied for its potential use in cancer treatment.

Mechanism of Action

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline targets multiple tyrosine kinase receptors, including FLT3, KIT, and TrkA. By inhibiting these receptors, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and suppress the activity of cancer stem cells. These effects contribute to the anti-cancer activity of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline is its specificity for tyrosine kinase receptors, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound can have limited bioavailability and may require high doses to achieve therapeutic effects. Additionally, the efficacy of this compound may vary depending on the type of cancer being treated.

Future Directions

1. Combination therapy: 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline has shown potential for use in combination with other cancer treatments. Future research could explore the optimal dosing and timing of combination therapy with this compound and other anti-cancer agents.
2. Biomarker identification: Identifying biomarkers that predict response to this compound could help personalize treatment for cancer patients and improve outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans. These trials could also explore the potential use of this compound in different types of cancer.
4. Target validation: Future research could focus on validating the targets of this compound and identifying additional targets that could be targeted by similar small molecule inhibitors.
5. Development of analogs: Developing analogs of this compound with improved pharmacological properties could lead to more effective cancer treatments.

Synthesis Methods

The synthesis of 7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline involves multiple steps, including the reaction of 2-chloroquinazoline with 2-aminomethyl-1-methylpyrazole and epichlorohydrin to form the aziridine intermediate. The aziridine intermediate is then reacted with sodium methoxide and 2-methoxy-5-nitrobenzyl bromide to form the final product.

Scientific Research Applications

7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of multiple cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In preclinical studies, this compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Properties

IUPAC Name

7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-20-7-12(5-19-20)8-21-9-14(21)10-22-15-3-2-13-6-17-11-18-16(13)4-15/h2-7,11,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIIWZSZFTZFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC4=NC=NC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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